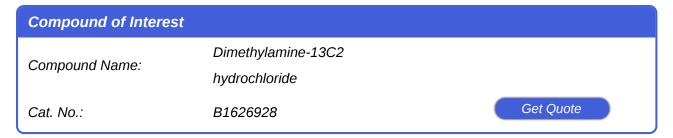


Technical Guide: Dimethylamine-13C2 Hydrochloride (CAS 286012-99-5)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamine-13C2 hydrochloride (CAS 286012-99-5) is a stable isotope-labeled (SIL) form of dimethylamine hydrochloride. The incorporation of two carbon-13 isotopes into the dimethylamino group provides a distinct mass shift, making it an invaluable tool in quantitative mass spectrometry-based analytical methods. Its primary application is as an internal standard in isotope dilution analysis, a technique that offers high precision and accuracy by correcting for sample matrix effects and variations during sample preparation and analysis.

This technical guide provides a comprehensive overview of the properties of **Dimethylamine-13C2 hydrochloride**, its principal applications in research and development, and a representative experimental protocol for its use.

Chemical and Physical Properties

The fundamental properties of **Dimethylamine-13C2 hydrochloride** are summarized in the table below, providing a clear reference for laboratory use.



Property	Value
CAS Number	286012-99-5
IUPAC Name	N-(13C)methyl(13C)methanamine;hydrochloride
Molecular Formula	¹³ C ₂ H ₈ CIN
Molecular Weight	83.53 g/mol
Appearance	White to off-white solid
Melting Point	170-173 °C
Isotopic Purity	Typically ≥99 atom % ¹3C

Applications in Research and Development

The primary utility of **Dimethylamine-13C2 hydrochloride** lies in its application as an internal standard for quantitative analysis, particularly in the field of mass spectrometry.

- Metabolomics: In metabolomic profiling, this compound is used as an internal standard to accurately quantify endogenous dimethylamine and other related amine-containing metabolites in complex biological matrices such as plasma, urine, and tissue extracts. A patent for a method to normalize chemical profiles in biological samples lists
 Dimethylamine-13C2 hydrochloride as a component of a panel of isotopic standards for this purpose.[1][2] This normalization is crucial for obtaining reliable and reproducible data in large-scale studies.
- Pharmaceutical Development: The dimethylamino moiety is a common functional group in many active pharmaceutical ingredients (APIs). The ¹³C-labeled version can be used in preclinical and clinical studies to trace the absorption, distribution, metabolism, and excretion (ADME) of these drugs.
- Environmental Analysis: Isotope dilution mass spectrometry is a robust method for the
 quantification of trace-level contaminants in environmental samples. Dimethylamine-13C2
 hydrochloride can be employed as an internal standard for the accurate measurement of
 dimethylamine in water, soil, and air samples.



Food Science: Biogenic amines, including dimethylamine, are important markers for food
quality and spoilage. The use of **Dimethylamine-13C2 hydrochloride** as an internal
standard allows for the precise quantification of these amines in various food products.

Experimental Protocols

While specific peer-reviewed publications detailing the use of CAS 286012-99-5 are not readily available, a representative experimental protocol for the quantification of dimethylamine in a biological sample using isotope dilution liquid chromatography-mass spectrometry (LC-MS) is provided below. This protocol is based on established methods for amine analysis.

Quantification of Dimethylamine in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of dimethylamine in human plasma samples using **Dimethylamine-13C2 hydrochloride** as an internal standard.

Materials:

- Human plasma (K2EDTA)
- Dimethylamine (analyte) standard
- **Dimethylamine-13C2 hydrochloride** (internal standard, IS)
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure
- Protein precipitation plates (96-well)
- LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

Preparation of Standard and Internal Standard Solutions:



- Prepare a stock solution of dimethylamine (1 mg/mL) in water.
- Prepare a stock solution of Dimethylamine-13C2 hydrochloride (1 mg/mL) in water.
- Create a series of working standard solutions of dimethylamine by serial dilution of the stock solution with water to cover the desired concentration range (e.g., 1-1000 ng/mL).
- Prepare a working internal standard solution of **Dimethylamine-13C2 hydrochloride** at a fixed concentration (e.g., 100 ng/mL) in water.
- Sample Preparation (Protein Precipitation):
 - \circ To 100 µL of plasma sample, standard, or blank in a 96-well plate, add 10 µL of the working internal standard solution (100 ng/mL).
 - Vortex briefly to mix.
 - Add 300 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
 - Seal the plate and vortex for 2 minutes at high speed.
 - Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
 - Transfer 200 μL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min.



■ Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

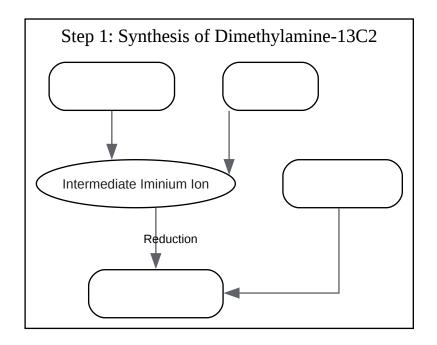
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Dimethylamine: Precursor ion (Q1) m/z 46.1 → Product ion (Q3) m/z 30.1
 - Dimethylamine-13C2 (IS): Precursor ion (Q1) m/z 48.1 → Product ion (Q3) m/z 32.1
 - Optimize collision energy and other source parameters for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for the analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions.
 - Determine the concentration of dimethylamine in the plasma samples by interpolating their peak area ratios from the calibration curve.

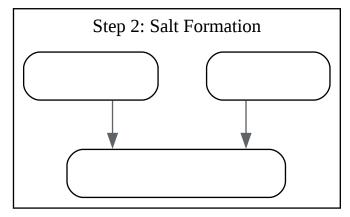
Visualizations

Synthesis of Dimethylamine-13C2 Hydrochloride

The synthesis of **Dimethylamine-13C2 hydrochloride** typically involves a two-step process: the synthesis of the free base, Dimethylamine-13C2, followed by its conversion to the hydrochloride salt.







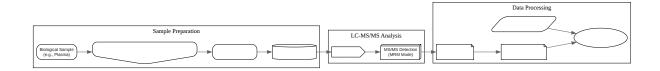
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Caption: Synthesis pathway for **Dimethylamine-13C2 Hydrochloride**.

Experimental Workflow for Isotope Dilution Mass Spectrometry

The following diagram illustrates the typical workflow for quantifying an analyte in a biological sample using **Dimethylamine-13C2 hydrochloride** as an internal standard.





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Caption: Isotope dilution mass spectrometry workflow.

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References

- 1. Dimethylamine-13C2 hydrochloride | 286012-99-5 | Benchchem [benchchem.com]
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